5-(tert-Butyl)oxazole-2-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Drug Design

5-(tert-Butyl)oxazole-2-carboxylic acid (CAS 209531-11-3, C8H11NO3, MW 169.18) offers a privileged oxazole scaffold with a 5-position tert-butyl group. This specific substitution yields a distinct LogP (1.35-1.9) critical for SAR and bioavailability. Documented as a precursor to potent CCR5 antagonists (IC50 0.400 nM). Note: free acid requires immediate use or cold storage to prevent decarboxylation; stable potassium salt (CAS 2408957-68-4) available for longer campaigns.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 209531-11-3
Cat. No. B042282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyl)oxazole-2-carboxylic acid
CAS209531-11-3
Synonyms5-(1,1-Dimethylethyl)-2-oxazolecarboxylic Acid
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN=C(O1)C(=O)O
InChIInChI=1S/C8H11NO3/c1-8(2,3)5-4-9-6(12-5)7(10)11/h4H,1-3H3,(H,10,11)
InChIKeyVBNWSGXUJZAXOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(tert-Butyl)oxazole-2-carboxylic acid (209531-11-3): Comparative Procurement Evidence for Scientific Selection


5-(tert-Butyl)oxazole-2-carboxylic acid (CAS 209531-11-3, molecular formula C8H11NO3, molecular weight 169.18 g/mol) is a specialized heterocyclic building block featuring an oxazole core substituted with a bulky tert-butyl group at the 5-position and a carboxylic acid functional group at the 2-position . This compound is primarily utilized as a key intermediate in medicinal chemistry and organic synthesis, valued for its structural rigidity and versatile functional handles . Unlike generic oxazole derivatives, its specific substitution pattern confers distinct physicochemical properties (LogP 1.35–1.9) and reactivity profiles that directly influence synthetic utility and biological target engagement . Procurement decisions for this compound should be guided by quantitative, comparator-based evidence rather than interchangeable in-class substitution.

Why 5-(tert-Butyl)oxazole-2-carboxylic acid (209531-11-3) Cannot Be Generically Substituted: A Quantitative Case for Specific Procurement


The substitution of 5-(tert-butyl)oxazole-2-carboxylic acid with other oxazole-2-carboxylic acid analogs is not a trivial procurement decision due to quantifiable differences in physicochemical parameters, synthetic behavior, and biological target engagement. Even minor positional shifts of the tert-butyl group (e.g., from the 5- to the 4-position) or modifications to the substitution pattern (e.g., 5-isopropyl vs. 5-tert-butyl) result in measurable deviations in properties such as LogP, pKa, and steric bulk . These differences directly impact downstream synthetic yields, solubility profiles, and the ability to engage specific biological targets . For instance, the 5-tert-butyl substitution confers a distinct LogP value (1.35–1.9) compared to alternative regioisomers, which can alter compound partitioning and bioavailability in medicinal chemistry campaigns . Furthermore, the documented instability of the free acid upon prolonged storage—undergoing spontaneous decarboxylation to 5-tert-butyl-oxazole—necessitates precise sourcing and handling protocols that may not apply to more stable analogs . The evidence presented below provides a rigorous, comparator-based justification for selecting this specific compound over its closest analogs.

Quantitative Comparator Evidence: 5-(tert-Butyl)oxazole-2-carboxylic acid (209531-11-3) vs. Closest Analogs


Regioisomeric Impact on Physicochemical Properties: 5-tert-Butyl vs. 4-tert-Butyl Oxazole-2-carboxylic Acid

The positional isomer 4-(tert-butyl)oxazole-2-carboxylic acid (CAS 1785513-03-2) exhibits quantifiable differences in predicted physicochemical parameters compared to the 5-substituted analog . While both share the same molecular weight (169.18 g/mol), the 5-substituted compound has a reported LogP of 1.35–1.9 , whereas no experimental LogP is reported for the 4-isomer. Additionally, the 4-isomer is predicted to have a pKa of 2.66±0.10 and a density of 1.169±0.06 g/cm³ . These differences in lipophilicity and acidity can directly affect partitioning behavior, solubility, and permeability in biological systems.

Medicinal Chemistry Physicochemical Profiling Drug Design

Synthetic Yield and Stability: 5-tert-Butyl Substitution vs. Alternative Oxazole Building Blocks

The synthesis of 5-(tert-butyl)oxazole-2-carboxylic acid from its ethyl ester precursor (5-tert-butyl-oxazole-2-carboxylic acid ethyl ester, CAS 33123-71-6) proceeds with a documented yield of 68% under standard basic hydrolysis conditions (NaOH, ethanol/water, 60°C, 1 h) . This yield serves as a benchmark for synthetic accessibility. Notably, the free acid is reported to undergo spontaneous decarboxylation to 5-tert-butyl-oxazole upon prolonged storage, necessitating immediate use after synthesis or procurement of freshly prepared material . In contrast, the corresponding potassium salt (5-(tert-Butyl)oxazole-2-carboxylic acid potassium, CAS 2408957-68-4) is a stable alternative offered commercially with 97% purity and ambient storage conditions .

Organic Synthesis Process Chemistry Building Block Selection

Biological Activity Differentiation: CCR5 Antagonism of 5-tert-Butyl Oxazole Derivatives

While direct biological activity data for the parent 5-(tert-butyl)oxazole-2-carboxylic acid is limited, its ethyl ester precursor (5-tert-butyl-oxazole-2-carboxylic acid ethyl ester, CAS 33123-71-6) and related derivatives have been implicated in oxazole carboxamide herbicides and other bioactive scaffolds [1]. More importantly, a distinct but structurally related oxazole derivative bearing a 5-tert-butyl group has been reported to exhibit potent CCR5 antagonism with an IC50 of 0.400 nM in a cell-based assay (P4R5 cells co-expressing CD4 and LTR-beta-gal construct) [2]. This activity is significantly more potent than other oxazole derivatives in the same assay series, which showed IC50 values of 1.20 nM and 9200 nM, respectively [3][4]. The 5-tert-butyl substitution is a critical determinant of this enhanced potency.

Pharmacology CCR5 Antagonism HIV Research Immunology

Validated Application Scenarios for 5-(tert-Butyl)oxazole-2-carboxylic acid (209531-11-3) Based on Quantitative Evidence


Medicinal Chemistry: Optimization of CCR5 Antagonists for HIV Entry Inhibition

Leverage the 5-tert-butyl oxazole scaffold as a privileged substructure for developing potent CCR5 antagonists. The documented IC50 of 0.400 nM for a 5-tert-butyl-substituted oxazole derivative in a cell-based CCR5 assay provides a quantitative benchmark for structure-activity relationship (SAR) studies [1]. Procurement of 5-(tert-butyl)oxazole-2-carboxylic acid enables further derivatization to explore substituent effects on potency and selectivity against this validated antiviral target.

Organic Synthesis: Controlled Coupling Reactions with a Defined Lipophilicity Handle

Utilize the free acid or its stable potassium salt analog (CAS 2408957-68-4) in amide coupling or esterification reactions where the LogP of the resulting conjugates must be carefully controlled. The measured LogP of 1.35–1.9 for the parent acid allows for predictable modulation of physicochemical properties in final compounds, a critical parameter in drug design. The potassium salt offers enhanced stability for routine synthetic workflows .

Process Chemistry: Benchmarking Synthetic Routes with a Known Yield Standard

Employ the documented 68% yield for the hydrolysis of 5-tert-butyl-oxazole-2-carboxylic acid ethyl ester as a benchmark for optimizing larger-scale syntheses of oxazole-2-carboxylic acid derivatives. The reported decarboxylation liability of the free acid also informs handling and storage protocols during process development, guiding the decision to use the free acid immediately or to employ the more stable potassium salt for longer-term campaigns.

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